molecular formula C19H17N3O3S B2517880 N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 693240-77-6

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2517880
CAS No.: 693240-77-6
M. Wt: 367.42
InChI Key: JWKYTBZRYFGYIS-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds .

Properties

IUPAC Name

N-benzyl-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c20-10-15-14(16-7-4-8-25-16)9-17(23)22-19(15)26-12-18(24)21-11-13-5-2-1-3-6-13/h1-8,14H,9,11-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKYTBZRYFGYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions:

Common reagents used in these reactions include triethylamine, phenacyl bromide, and boiling ethanol . Major products formed from these reactions include pyrrole derivatives .

Scientific Research Applications

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds .

Comparison with Similar Compounds

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Biological Activity

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key functional groups:

  • Benzyl Group : Enhances lipophilicity and aids in receptor binding.
  • Cyano Group : Involved in electron-withdrawing effects, influencing reactivity.
  • Furan Ring : Contributes to the compound's aromaticity and potential interaction with biological targets.
  • Tetrahydropyridine Moiety : Associated with various biological activities, including neuroprotective effects.

The molecular formula is C19_{19}H20_{20}N2_{2}O2_{2}S, with a molecular weight of approximately 348.44 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate various signaling pathways by binding to:

  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : The compound can interact with neurotransmitter receptors, leading to alterations in neuronal signaling.

1. Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. For instance:

  • Cell Lines Tested : It has been evaluated against various cancer cell lines such as HT29 (colorectal cancer) and DU145 (prostate cancer).
  • Methodology : The MTT assay was used to assess cell viability.
Cell LineIC50 (μM)
HT2925.3
DU14530.7

These results indicate that this compound has promising potential as an anticancer agent.

2. Cholinesterase Inhibition

The compound has been investigated for its inhibitory effects on cholinesterase enzymes:

  • Butyrylcholinesterase (BChE) : Exhibited moderate inhibitory activity with an IC50 value of approximately 31.62 µM.
EnzymeIC50 (μM)
Acetylcholinesterase (AChE)157.31
Butyrylcholinesterase (BChE)31.62

This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have focused on the biological effects of similar compounds within the same class:

  • Neuroprotective Effects : Research indicates that compounds with tetrahydropyridine structures can protect neurons from oxidative stress.
  • Antimicrobial Activity : Related compounds have shown moderate to significant antibacterial and antifungal activities.

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